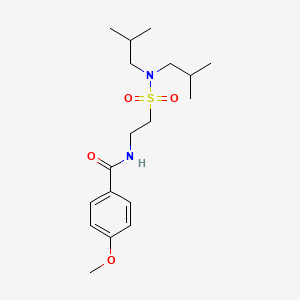

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in the field of scientific research. DIBMA is a sulfonamide compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Antioxidant Activities

Research on isoxazolone derivatives, similar in the context of containing substituted benzamide functionalities, shows significant biological and medicinal properties. Isoxazolones are important intermediates for synthesizing various heterocycles and exhibit antioxidant activities. Their synthesis often involves multi-component reactions, highlighting their potential in developing new antioxidant agents and related medicinal applications (Laroum et al., 2019).

Environmental Impact of Organic Compounds

Studies have also examined the environmental fate and behavior of organic compounds like parabens, which share functional group similarities with the compound . These studies focus on their occurrence, biodegradation, and effects in aquatic environments, indicating potential research applications in environmental science and toxicology (Haman et al., 2015).

Bioaccumulation and Toxicological Effects

Research on ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, compounds used in sunscreens, discusses their toxicological effects on marine biota and concerns for human health. This line of research indicates potential applications in studying bioaccumulation, environmental impact assessments, and the development of safer chemical formulations for personal care products (da Silva et al., 2021).

properties

IUPAC Name |

N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4S/c1-14(2)12-20(13-15(3)4)25(22,23)11-10-19-18(21)16-6-8-17(24-5)9-7-16/h6-9,14-15H,10-13H2,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRDWBNGXWHOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)